molecular formula C18H16O5 B1676842 3,5,7-Trimethoxyflavone CAS No. 26964-29-4

3,5,7-Trimethoxyflavone

Cat. No. B1676842
CAS RN: 26964-29-4
M. Wt: 312.3 g/mol
InChI Key: CBTHKWVPSIGKMI-UHFFFAOYSA-N
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Description

3,5,7-Trimethoxyflavone is a flavonoid compound with the chemical formula C18H16O5 and a molecular weight of 312.32 . It has been used in various researches .


Molecular Structure Analysis

The molecular structure of 3,5,7-Trimethoxyflavone consists of 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . It has a molar refractivity of 84.2±0.3 cm³ .


Physical And Chemical Properties Analysis

3,5,7-Trimethoxyflavone has a density of 1.2±0.1 g/cm³, a boiling point of 507.4±50.0 °C at 760 mmHg, and a flash point of 225.9±30.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Antiviral Activity

3,5,7-Trimethoxyflavone (TMF), as a naturally occurring flavone, has shown notable antiviral properties. It exhibits inhibitory effects against viruses like herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. Its anti-HSV-1 action involves virucidal activity, which suppresses viral binding to host cells at an early replication stage (Hayashi et al., 1997).

Skin Damage Amelioration

In studies focusing on skin health, TMF isolated from Kaempferia parviflora (black ginger) demonstrated potential in ameliorating skin damage. It notably inhibited the high expression and secretion of matrix metalloproteinase (MMP)-1, reduced reactive oxygen species (ROS), and suppressed pro-inflammatory cytokines in human dermal fibroblasts. This suggests its effectiveness in mitigating both inflammation and oxidative stress in skin cells (Lee et al., 2022).

Anticancer Drug Resistance Reversal

TMF has been reported to counteract drug resistance mediated by breast cancer resistance protein (BCRP)/ATP‐binding cassette subfamily G member 2 (ABCG2). The synthesis and testing of TMF derivatives revealed their ability to enhance drug sensitivity in BCRP-expressing human leukemia cells. This suggests the potential of TMF and its derivatives in overcoming cancer drug resistance (Tsunekawa et al., 2018).

Antifungal Properties

TMF and related compounds extracted from plants like Helichrysum nitens have demonstrated antifungal activities. These compounds, including 3,5,7-trimethoxyflavone, were effective against various fungal strains, indicating their potential use in antifungal applications (Tomás-Barberán et al., 1988).

Anti-HIV Activity

TMF has shown promising results in inhibiting the replication of human picornaviruses such as rhinoviruses and coxsackieviruses. Its critical action occurs in the early stages of virus replication, suggesting its potential as an anti-HIV agent (Ishitsuka et al., 1982).

Antimicrobial Activity

TMF derivatives isolated from Artemisia giraldii exhibited antibiotic activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Zheng et al., 1996).

Safety And Hazards

While specific safety and hazard information for 3,5,7-Trimethoxyflavone is not available, general precautions for handling similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

3,5,7-Trimethoxyflavone has shown potential in ameliorating skin damage . Future research could explore its potential applications in other areas of health and medicine.

properties

IUPAC Name

3,5,7-trimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTHKWVPSIGKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181461
Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trimethoxyflavone

CAS RN

26964-29-4
Record name 3,5,7-Trimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26964-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Galangin (27 mg, 0.1 mmol) was dissolved in dried acetone (20 mL), solid potassium carbonate (0.5 g) and dimethyl sulfate (1 mL) were added, and the mixture was refluxed for 4 hrs, then cooled to room temperature. The solution was filtered and evaporated, water (20 mL) and concentrated ammonium hydroxide (2 mL) were added and the solution was extracted with ethyl acetate (15 mL×2). The solvent was evaporated and the residue was recrystallized from methanol/water to give 21 mg product (67%). 1HNMR (DMSO-d6): d 3.73 (s, 3H, 3-OCH3), 3.86 (s, 3H, 7-OCH3), 3.86 (s, 3H, 5-OCH3), 6.48 (s, 1H, 8-H), 6.79 (s, 1H, 6-H), 7,99 (m, 3H), 8.02 (m, 2H). MS (CI/NH3): m/z 313 (MH+, base).
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
S Lee, T Jang, KH Kim, KS Kang - Antioxidants, 2022 - mdpi.com
Reactive oxygen species (ROS) are generated during intrinsic (chronological aging) and extrinsic (photoaging) skin aging. Therefore, antioxidants that inhibit ROS production may be …
Number of citations: 10 www.mdpi.com
P Sawasdee, C Sabphon… - Phytotherapy …, 2009 - Wiley Online Library
The rhizome of Kaempferia parviflora or kra‐chai‐dum (in Thai) is used traditionally as a folk medicine. The preliminary cholinesterase inhibitory screening of this plant extract exhibited …
Number of citations: 114 onlinelibrary.wiley.com
R Sultana, R Hossain, AJ Miah… - ORIENTAL JOURNAL OF …, 2006 - researchgate.net
s, 7-Dimethoxyflavone (9) and 5, 7, 3" 4'-letramethoxyflavoner (10) were isolated from the rhizomes ot Blesenbergia pandurata (Roxb.) Schltr (black rhizomes)(local name: Krachi-dum); …
Number of citations: 4 www.researchgate.net
S Horigome, M Maeda, HJ Ho, H Shirakawa… - Journal of Functional …, 2016 - Elsevier
Low testosterone is associated with late-onset hypogonadism, age-related disease, type 2 diabetes, and cardiovascular disease. In this study, we investigated the effects of Kaempferia …
Number of citations: 19 www.sciencedirect.com
CD Labrooy, TL Abdullah, NAP Abdullah… - Scientia Horticulturae, 2016 - Elsevier
Light is one of the main limiting factors for phenolic compound biosynthesis in plants and shade levels play an important role in the cultivation of medicinal plants. Kaempferia parviflora …
Number of citations: 10 www.sciencedirect.com
J Joothamongkhon, P Susantikarn… - Phytochemical …, 2022 - Wiley Online Library
Introduction Kaempferia parviflora or black ginger is abundantly cultivated because its rhizomes contain methoxyflavones that have many pharmacological properties. K. parviflora can …
K Ninomiya, T Matsumoto, S Chaipech… - Journal of natural …, 2016 - Springer
A methanol extract from the rhizomes of Kaempferia parviflora Wall. ex Baker (Zingiberaceae) has shown inhibitory effects against melanogenesis in theophylline-stimulated murine B16 …
Number of citations: 46 link.springer.com
C Mekjaruskul, M Jay, B Sripanidkulchai - Drug Metabolism and Disposition, 2012 - ASPET
Kaempferia parviflora (KP) is an herbal plant in the family of Zingiberaceae. KP mainly contains methoxyflavones, especially 5,7-dimethoxyflavone (DMF), 5,7,4′-trimethoxyflavone (…
Number of citations: 69 dmd.aspetjournals.org
FA Tomas-Barberán, JD Msonthi, K Hostettmann - Phytochemistry, 1988 - Elsevier
From the aerial parts of Helichrysum nitens, 5,7-dimethoxyflavone, 5,6,7-trimethoxyflavone, 3,5,7-trimethoxyflavone, 5,6,7,8-tetramethoxyflavone, 3,5,6,7-tetramethoxyflavone and 3,5,6,7…
Number of citations: 132 www.sciencedirect.com
N De Meyer, A Haemers, L Mishra… - Journal of medicinal …, 1991 - ACS Publications
4'-Hydroxy-3-methoxyflavones are natural compounds with known antiviral activities against picornaviruses such as poliomyelitis and rhinoviruses. In orderto establish a structure-…
Number of citations: 198 pubs.acs.org

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